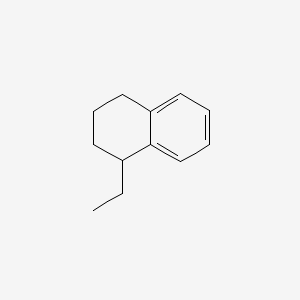

Naphthalene, 1-ethyl-1,2,3,4-tetrahydro-

Description

Contextualization within Organic and Environmental Chemistry

In the realm of organic chemistry, Naphthalene (B1677914), 1-ethyl-1,2,3,4-tetrahydro- serves as a structural motif and a potential intermediate in the synthesis of more complex molecules. The tetralin framework is a key component in various biologically active compounds and natural products. tezu.ernet.in The presence of the ethyl group at a chiral center offers possibilities for stereoselective reactions, a critical aspect of modern synthetic chemistry. Synthetic strategies towards tetralin derivatives often involve Friedel-Crafts alkylation or catalytic hydrogenation of corresponding naphthalene precursors. nih.govmdpi.com For instance, the synthesis of tetrasubstituted tetrahydronaphthalene scaffolds for α-helix mimicry has been achieved via a MgBr₂-catalyzed Friedel-Crafts epoxide cycloalkylation, highlighting the utility of such frameworks in medicinal chemistry. nih.gov

From an environmental perspective, alkylated naphthalenes and their hydrogenated counterparts are components of crude oil and various refined petroleum products. acs.org Consequently, their presence in environmental samples can serve as indicators of contamination from these sources. The study of their environmental fate and transport is crucial for assessing their impact on ecosystems. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are instrumental in detecting and quantifying these compounds at ultra-trace levels in environmental matrices like water and soil. mdpi.com

Significance of Tetrahydronaphthalene Derivatives in Contemporary Research

Tetralin and its derivatives are of considerable interest in contemporary research due to their wide range of applications. They are utilized as hydrogen-donor solvents in processes like coal liquefaction, where they facilitate the conversion of solid coal into liquid fuels. wikipedia.org The partially saturated ring in tetralins can donate hydrogen atoms to stabilize radical intermediates in high-temperature reactions. wikipedia.org

Furthermore, the tetralin scaffold is a privileged structure in medicinal chemistry, appearing in a number of pharmaceuticals and biologically active compounds. tezu.ernet.in This has spurred extensive research into the synthesis of novel tetralin derivatives with potential therapeutic properties. Methodologies for constructing these frameworks, such as iron(III)-catalyzed synthesis via 3,4-dihydro-2H-pyran intermediates and electrochemical approaches for intramolecular alkylation, are continuously being developed to provide efficient and environmentally benign routes to these valuable molecules. nih.govacs.org

Overview of Research Paradigms Applied to Naphthalene, 1-ethyl-1,2,3,4-tetrahydro-

The investigation of Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- and related compounds employs a variety of advanced research paradigms.

Synthesis and Mechanistic Studies: A primary focus of research is the development of efficient synthetic routes to specifically substituted tetralins. This includes the exploration of various catalytic systems for reactions like Friedel-Crafts alkylation and hydrogenation. nih.govmdpi.com For example, the catalytic hydrogenation of 1-ethylnaphthalene (B72628) is a direct pathway to Naphthalene, 1-ethyl-1,2,3,4-tetrahydro-. chemscene.com Mechanistic studies often accompany these synthetic efforts to understand the reaction pathways and optimize conditions for yield and selectivity.

Analytical and Spectroscopic Characterization: The identification and quantification of Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- in complex mixtures rely heavily on sophisticated analytical techniques. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful tool for separating and identifying individual components in environmental and petroleum samples. mdpi.comsilcotek.com The NIST WebBook provides valuable reference data, including mass spectra and gas chromatography retention indices, which are essential for the accurate identification of this compound. nist.gov Spectroscopic methods such as ¹³C NMR, IR, and Raman spectroscopy provide detailed structural information. nih.gov

Environmental Fate and Geochemical Significance: Research in environmental chemistry focuses on understanding the distribution, transport, and degradation of alkylated tetralins in the environment. These compounds can be used as geochemical markers to trace the origin and weathering of petroleum spills. Their presence and distribution in sediments and water bodies provide insights into the history of pollution in a particular area.

Structure

3D Structure

Properties

CAS No. |

13556-58-6 |

|---|---|

Molecular Formula |

C12H16 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

1-ethyl-1,2,3,4-tetrahydronaphthalene |

InChI |

InChI=1S/C12H16/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h3-4,6,9-10H,2,5,7-8H2,1H3 |

InChI Key |

AXLCNVVQTVIXDG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCC2=CC=CC=C12 |

Origin of Product |

United States |

Synthetic Routes and Mechanistic Elucidation of Naphthalene, 1 Ethyl 1,2,3,4 Tetrahydro

Direct Chemical Synthesis Strategies for Naphthalene (B1677914), 1-ethyl-1,2,3,4-tetrahydro-

The direct synthesis of 1-ethyl-1,2,3,4-tetrahydronaphthalene can be approached through established organic chemistry reactions, primarily involving the alkylation of the tetralin core. These methods can be broadly categorized into catalyst-free or homogeneously catalyzed reactions and those employing heterogeneous catalysts.

Catalyst-Free and Homogeneous Catalysis Approaches

One of the most common methods for introducing an ethyl group to an aromatic ring, such as the one in tetralin (1,2,3,4-tetrahydronaphthalene), is the Friedel-Crafts alkylation. nih.govresearchgate.net This reaction typically employs a Lewis acid catalyst in a homogeneous system. For the synthesis of 1-ethyl-1,2,3,4-tetrahydronaphthalene, tetralin would be reacted with an ethylating agent like ethyl bromide or ethene in the presence of a Lewis acid such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). nih.gov The reaction proceeds via the formation of an electrophilic carbocationic species from the ethylating agent, which then attacks the electron-rich aromatic ring of tetralin.

Another potential route involves a two-step process: Friedel-Crafts acylation followed by a reduction. In this sequence, tetralin would first be acylated with acetyl chloride or acetic anhydride (B1165640) to form 1-acetyl-1,2,3,4-tetrahydronaphthalene. The resulting ketone is then reduced to the corresponding ethyl group using methods like the Wolff-Kishner or Clemmensen reduction. This two-step approach can sometimes offer better control over the position of substitution compared to direct alkylation. stackexchange.com

A general strategy for synthesizing substituted tetralins is the Haworth reaction. stackexchange.com This involves the Friedel-Crafts acylation of an aromatic compound with a cyclic anhydride, followed by reduction and a second intramolecular Friedel-Crafts acylation to form the tetralone ring, which is then further reduced. stackexchange.com While more complex, this method provides a high degree of control over the final structure.

The table below summarizes the catalysts and conditions for related Friedel-Crafts reactions leading to alkylated tetralins.

| Catalyst | Reactants | Product | Yield | Reaction Conditions |

| AlCl₃ | Benzene (B151609), Succinic anhydride | Tetralin (via intermediate steps) | - | Friedel-Crafts acylation, followed by reduction and cyclization. stackexchange.com |

| FeCl₃ | Aryl ketones | Functionalized tetrahydronaphthalenes | Up to 96% | Iron(III)-catalyzed Friedel-Crafts alkylation. nih.gov |

| Et₃NHCl−AlCl₃ Ionic Liquid | Tetralin, 1,7-octadiene (B165261) | Polycyclic alkylated tetralin | - | Friedel-Crafts alkylation. researchgate.net |

Heterogeneous Catalysis in Targeted Synthesis

Heterogeneous catalysts offer advantages in terms of separation and reusability. For the synthesis of 1-ethyl-1,2,3,4-tetrahydronaphthalene, solid acid catalysts such as zeolites or sulfated zirconia could potentially be employed for the Friedel-Crafts alkylation of tetralin. These catalysts provide acidic sites for the activation of the ethylating agent. The choice of catalyst can influence the selectivity towards the desired isomer.

The primary industrial production of the parent compound, tetralin, involves the catalytic hydrogenation of naphthalene. This process typically uses catalysts like nickel, platinum, or palladium under controlled temperature and pressure to achieve partial hydrogenation of one of the aromatic rings. Subsequent alkylation would then yield the target molecule.

Formation Mechanisms of Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- in Complex Biorefining Processes

The production of biofuels and biochemicals from lignocellulosic biomass through processes like pyrolysis and hydrothermal liquefaction (HTL) yields a complex mixture known as bio-oil. ieabioenergy.com This bio-oil is rich in oxygenated organic compounds and requires upgrading to be used as a transportation fuel. acs.org During the upgrading process, which often involves catalytic hydrodeoxygenation (HDO) and cracking, a variety of hydrocarbons, including alkylated naphthalenes, can be formed. rsc.org

Derivation from Biomass Liquefaction and Pyrolysis Products

Lignocellulosic biomass is primarily composed of cellulose, hemicellulose, and lignin (B12514952). Lignin, an aromatic polymer, is the main precursor to phenolic compounds found in bio-oil. scirp.org During liquefaction or pyrolysis, lignin depolymerizes into a variety of phenolic monomers, dimers, and oligomers. acs.orgresearchgate.net These phenolic compounds can undergo a series of reactions during catalytic upgrading to form hydrocarbons like 1-ethyl-1,2,3,4-tetrahydronaphthalene.

The formation pathway from lignin-derived phenols would likely involve:

Hydrodeoxygenation (HDO): Removal of hydroxyl and methoxy (B1213986) groups from the phenolic rings to produce aromatic hydrocarbons.

Alkylation/Dealkylation: Reactions that can add or remove alkyl groups from the aromatic rings. researchgate.net

Hydrogenation: Saturation of one of the aromatic rings to form the tetralin structure.

The table below shows the general composition of bio-oils from fast pyrolysis of different biomass sources.

| Biomass Source | Major Compound Classes | Reference |

| Pine Wood | Phenols, Aldehydes, Ketones, Sugars | ieabioenergy.com |

| Switchgrass, Alfalfa | Phenols, Aromatic hydrocarbons, Nitrogen-containing compounds | acs.org |

| Cordia, Africana Birch | Phenolic compounds, Oleic acid, Aromatic hydrocarbons | tandfonline.com |

Catalytic Systems Governing Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- Formation in Bio-oils

The upgrading of bio-oil to produce hydrocarbons is heavily reliant on catalysis. mdpi.com The catalysts used must be effective for a range of reactions, including hydrodeoxygenation, hydrocracking, and hydrogenation. nih.gov

Commonly used catalysts for bio-oil upgrading include:

Metal Sulfides: Co-MoS₂/Al₂O₃ and Ni-MoS₂/Al₂O₃ are traditional hydrotreating catalysts that are effective for HDO. acs.org

Noble Metals: Catalysts based on platinum (Pt), palladium (Pd), ruthenium (Ru), and rhodium (Rh) show high activity for hydrogenation and HDO. acs.org

Transition Metals: Nickel (Ni) and cobalt (Co) based catalysts are also used for HDO. mdpi.com

Zeolites: These are solid acid catalysts, such as HZSM-5, that are particularly effective for cracking and aromatization reactions, converting oxygenates into aromatic hydrocarbons. acs.org

The formation of 1-ethyl-1,2,3,4-tetrahydronaphthalene in such a complex mixture would be the result of a cascade of reactions on the catalyst surface. For instance, phenolic compounds could be deoxygenated to form benzene or naphthalene, which could then be alkylated and subsequently hydrogenated.

In recent years, there has been growing interest in the use of nanocatalysts for bio-oil upgrading due to their high surface area and unique electronic properties, which can lead to enhanced catalytic activity and selectivity. researchgate.net Nanoparticles of metals like nickel and cobalt supported on various materials have been investigated for HDO. aip.orgresearchgate.net

For example, nano-Co₃O₄ has been shown to be an effective catalyst in the pyrolysis of biomass, improving the yield of bio-oil and influencing its chemical composition. mdpi.com The use of nanocatalysts can promote specific reaction pathways, potentially leading to a higher concentration of desired hydrocarbon products. The downsizing of metal particles can also improve their dispersion on the support material, leading to more efficient use of the catalytic metal. researchgate.net

The table below provides examples of nanocatalysts used in bio-oil upgrading and their observed effects.

| Nanocatalyst | Support | Model Compound/Feed | Key Findings | Reference |

| Ni, Co | Al-MCM-41 | Guaiacol | Cobalt showed higher activity for HDO via C-O hydrogenolysis. researchgate.net | |

| MCM-22, ITQ-2 | - | Rice Husk | Decreased bio-oil yield due to cracking, but increased deoxygenation. aip.org | |

| Co₃O₄, NiO | - | Staphylea holocarpa wood | nano-Co₃O₄ improved the catalytic cracking and generation of bioactive molecules. mdpi.com |

Bimetallic and Supported Catalyst Efficacy

The landscape of catalysts for the synthesis of alkylated tetralins is evolving, with a notable interest in bimetallic and supported systems to enhance efficiency, selectivity, and catalyst stability. While extensive data specifically for the synthesis of 1-ethyl-1,2,3,4-tetrahydronaphthalene is limited in publicly available literature, general principles from related Friedel-Crafts alkylations and aromatic hydrocarbon transformations offer valuable insights.

Bimetallic catalysts, which feature two different metallic components, can exhibit synergistic effects that surpass the performance of their individual counterparts. For instance, in the realm of Friedel-Crafts acylation, a related electrophilic aromatic substitution, Fe-Ni alloy nanoparticles encapsulated in N-doped carbon spheres (Fe-Ni@NC) have been explored. rsc.org The optimized composition of these bimetallic catalysts demonstrated high catalytic activity, which is attributed to the electronic interactions between the metals creating effective Lewis acid sites. rsc.org Although this example pertains to acylation, it highlights the potential of bimetallic systems in activating substrates for electrophilic attack on aromatic rings, a principle directly applicable to the ethylation of tetralin.

Supported catalysts, where the active catalytic species is dispersed on a high-surface-area material, offer advantages such as improved catalyst stability, ease of separation, and potential for regeneration. Lewis acids, the traditional catalysts for Friedel-Crafts reactions, can be supported on various materials. For example, biomass-derived materials have been used to create polymetallic supported catalysts for Friedel-Crafts alkylation and acylation, demonstrating high yields and excellent regioselectivity under mild conditions. researchgate.net In the context of tetralin chemistry, supported nickel and iridium catalysts on silica (B1680970) (Ni/SiO2 and Ir/SiO2) have been investigated for the hydrogenation of tetralin, showcasing the influence of the support and metal dispersion on catalytic performance. wikipedia.org While hydrogenation is a different transformation, the principles of catalyst support interaction and its effect on activity are transferable to the design of supported catalysts for the ethylation of tetralin.

The table below summarizes the performance of various Lewis acid catalysts in the synthesis of functionalized tetrahydronaphthalenes, providing a comparative view of their efficacy.

| Catalyst | Substrate | Product | Yield (%) | Reference |

| FeCl3 | Aryl ketone | Functionalized Tetrahydronaphthalene | 96 | nih.gov |

| Bi(OTf)3 | Aryl ketone | Functionalized Tetrahydronaphthalene | 48 | nih.gov |

| GaCl3 | Aryl ketone | Functionalized Tetrahydronaphthalene | 58 | nih.gov |

| SnCl4 | Aryl ketone | Functionalized Tetrahydronaphthalene | 87 | nih.gov |

| BF3·Et2O | Aryl ketone | Functionalized Tetrahydronaphthalene | 87 | nih.gov |

| AlCl3 | Aryl ketone | Functionalized Tetrahydronaphthalene | 73 | nih.gov |

Influence of Reaction Parameters on Yield and Selectivity

The yield and selectivity in the synthesis of 1-ethyl-1,2,3,4-tetrahydronaphthalene are profoundly influenced by various reaction parameters. The choice of catalyst, temperature, reaction time, and the ratio of reactants are critical factors that dictate the outcome of the synthesis, particularly in Friedel-Crafts alkylation reactions.

Catalyst Loading: The amount of catalyst employed plays a crucial role. In a study on the alkylation of tetralin with 1,7-octadiene using an ionic liquid catalyst (Et3NHCl-AlCl3), the catalyst dosage was shown to directly impact the conversion and product distribution. researchgate.net While an optimal catalyst loading can maximize the yield of the desired product, excessive amounts may not necessarily lead to better results and can increase costs and complicate purification.

Temperature: Reaction temperature is a key parameter that affects both the reaction rate and selectivity. In the alkylation of tetralin with 1,7-octadiene, varying the temperature had a significant effect on the conversion and the formation of different alkylated products. Generally, higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts through side reactions such as isomerization or polymerization. For the synthesis of tetralin derivatives, a reaction temperature of 573 K was found to favor high selectivity, but further increases led to more byproducts.

Reactant Ratio: The molar ratio of the reactants, specifically the alkylating agent to the aromatic substrate, is another critical factor. In Friedel-Crafts alkylations, using a significant excess of the aromatic substrate can help to minimize polyalkylation, where more than one ethyl group is attached to the tetralin ring.

Reaction Time: The duration of the reaction also influences the product distribution. A shorter reaction time might result in incomplete conversion, while a prolonged reaction time could lead to the formation of thermodynamically more stable, but potentially undesired, isomers or byproducts.

The following table illustrates the effect of catalyst loading on the conversion of tetralin in an alkylation reaction, highlighting the importance of optimizing this parameter.

| Catalyst Dosage (IL/Tetralin molar ratio) | Conversion of Tetralin (%) | Reference |

| 0.05 | ~60 | researchgate.net |

| 0.1 | ~85 | researchgate.net |

| 0.15 | ~90 | researchgate.net |

| 0.2 | ~95 | researchgate.net |

Advanced Analytical and Spectroscopic Characterization of Naphthalene, 1 Ethyl 1,2,3,4 Tetrahydro

Chromatographic-Mass Spectrometric Methodologies for Identification and Quantification

Chromatography coupled with mass spectrometry is a cornerstone for the separation, identification, and quantification of Naphthalene (B1677914), 1-ethyl-1,2,3,4-tetrahydro- in various matrices.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like Naphthalene, 1-ethyl-1,2,3,4-tetrahydro-. The compound is first separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. The retention index is a key parameter in GC for identification purposes. nist.gov

The electron ionization (EI) mass spectrum of Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- provides a unique fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) of 160, corresponding to its molecular weight (C12H16). nist.gov The most abundant fragment ion, known as the base peak, appears at m/z 131. nih.gov This prominent peak results from the loss of an ethyl group ([M-29]+), a characteristic fragmentation for ethyl-substituted aromatic compounds. libretexts.orgyoutube.com This process involves the cleavage of the bond between the ethyl group and the tetralin core, leading to the formation of a stable secondary carbocation. Other significant fragments can be observed, providing further structural confirmation.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C12H16 | nist.govnih.gov |

| Molecular Weight | 160.25 g/mol | nist.govnih.gov |

| Molecular Ion (M+) | 160 m/z | nist.gov |

| Base Peak | 131 m/z | nih.gov |

The Kovats retention index, a normalized measure of retention time, is another valuable identifier in GC analysis. For Naphthalene, 1-ethyl-1,2,3,4-tetrahydro-, the retention index varies depending on the type of GC column used.

| Column Type | Index Value | Reference |

|---|---|---|

| Standard Non-Polar | 1293.93, 1302.33, 1308.09, 1324 | nist.govnih.gov |

| Semi-Standard Non-Polar | 1321.92, 1331.29, 1337.31 | nih.gov |

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally confirming the elemental composition of Naphthalene, 1-ethyl-1,2,3,4-tetrahydro-. Unlike nominal mass spectrometry, HRMS can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.

For Naphthalene, 1-ethyl-1,2,3,4-tetrahydro-, with the molecular formula C12H16, the calculated exact mass is 160.1252 g/mol . HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental composition and providing a high degree of confidence in the compound's identity.

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic techniques are essential for mapping the detailed molecular structure of Naphthalene, 1-ethyl-1,2,3,4-tetrahydro-, including the arrangement of atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the specific arrangement of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This is particularly useful for differentiating between isomers, such as 1-ethyl- versus 2-ethyl-1,2,3,4-tetrahydronaphthalene or other positional isomers. google.com

¹H NMR: The proton NMR spectrum of Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- would show distinct signals for the aromatic protons, the aliphatic protons on the saturated ring, and the protons of the ethyl group. The aromatic protons would appear in the downfield region (typically 7.0-7.5 ppm), with splitting patterns indicative of their substitution on the benzene (B151609) ring. The aliphatic protons of the tetralin core would resonate in the upfield region (around 1.5-3.0 ppm). The ethyl group would exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from spin-spin coupling with each other.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. chemicalbook.com For Naphthalene, 1-ethyl-1,2,3,4-tetrahydro-, distinct signals would be expected for the aromatic carbons (in the 120-150 ppm range) and the aliphatic carbons (in the 10-40 ppm range). hmdb.ca The number of signals would confirm the symmetry of the molecule. The chemical shifts of the carbons in the saturated ring and the ethyl group would be particularly informative for confirming the substitution pattern. For instance, the carbon atom to which the ethyl group is attached would have a specific chemical shift that helps to pinpoint its location. nih.gov

Vibrational and Electronic Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are used to identify the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- would display characteristic absorption bands corresponding to the vibrations of its specific bonds. nist.gov Key expected absorptions include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: Strong bands appearing just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). libretexts.org

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

C-H bending: Bands in the fingerprint region (below 1500 cm⁻¹) that can help confirm the substitution pattern on the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- contains a substituted benzene ring, which is a chromophore that absorbs UV radiation. The spectrum is expected to show characteristic absorption bands similar to those of other alkylbenzenes, typically around 260-270 nm, corresponding to the π → π* transitions of the aromatic ring. nih.govnist.gov The presence of the alkyl substituent causes a slight red shift (bathochromic shift) compared to unsubstituted tetralin.

X-ray Diffraction and Crystallographic Analysis of Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- and its Derivatives

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- is a liquid at room temperature, its solid derivatives can be analyzed using this technique to provide unambiguous structural proof, including bond lengths, bond angles, and stereochemistry. researchgate.net

The analysis of crystalline derivatives is a common practice to confirm the core structure of a parent molecule. acs.org For example, the crystal structure of N-substituted tetralin derivatives has been successfully determined, revealing detailed information about the conformation of the saturated ring and the orientation of the substituent groups. nih.gov Such studies on derivatives of Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- would confirm the connectivity of the ethyl group to the tetralin framework and provide precise metric parameters for the entire molecular scaffold. This is particularly crucial when stereochemistry is a factor, as X-ray crystallography can determine the absolute configuration of chiral centers.

Theoretical and Computational Investigations of Naphthalene, 1 Ethyl 1,2,3,4 Tetrahydro

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT) and other ab initio methods, provide fundamental insights into the electronic structure and reactivity of molecules like Naphthalene (B1677914), 1-ethyl-1,2,3,4-tetrahydro-. While specific research on this exact molecule is not extensively published, the principles can be applied based on studies of related aromatic and hydroaromatic compounds.

Such studies typically focus on the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining the molecule's reactivity. For a molecule with an aromatic ring, the HOMO is generally a π-orbital associated with the benzene (B151609) moiety, indicating that this part of the molecule is prone to electrophilic attack. The LUMO is typically a π*-orbital, signifying the sites susceptible to nucleophilic attack. The presence of the ethyl group at a benzylic position can influence the electron density distribution through inductive and hyperconjugative effects, thereby modulating the reactivity of the aromatic ring.

Reactivity descriptors, derived from the electronic structure calculations, can quantify the molecule's behavior in chemical reactions. These descriptors include parameters like ionization potential, electron affinity, and chemical hardness. For similar molecules, computational studies have been used to predict sites of protonation and to understand reaction mechanisms. For instance, studies on the protonation of the parent compound, tetralin, have shown a preference for the position of protonation based on the stability of the resulting carbocation, which can be rationalized by analyzing the computed potential energy surfaces.

Table 1: Calculated Electronic Properties of a Model Alkyl-Substituted Tetralin

| Property | Calculated Value (Arbitrary Units) | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | An indicator of chemical reactivity; a larger gap implies greater stability. |

| Dipole Moment | 0.3 D | A measure of the overall polarity of the molecule. |

Molecular Modeling and Simulation of Conformational Dynamics

The conformational landscape of Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- is primarily determined by the puckering of the tetrahydro-naphthalene ring and the orientation of the ethyl substituent. The partially saturated six-membered ring of the tetralin moiety is not planar and exists in a dynamic equilibrium between different conformers, most commonly a half-chair or a twisted-boat conformation.

Molecular dynamics (MD) simulations are a powerful tool to explore these conformational dynamics over time. By simulating the atomic motions based on a given force field, MD can provide a detailed picture of the accessible conformations and the energy barriers between them. Such simulations can reveal how the ethyl group at the C1 position influences the ring's puckering and the preference for certain conformations. The ethyl group itself has rotational freedom around the C-C bond connecting it to the ring, leading to different rotamers.

The conformational preferences can have a significant impact on the molecule's physical and chemical properties. For instance, the accessibility of different conformers can affect the molecule's interaction with other molecules or its reactivity in chemical transformations. Computational studies on substituted tetralins have shown that the nature and position of the substituent can significantly alter the conformational equilibrium. In the case of 1-ethyl-1,2,3,4-tetrahydronaphthalene, the ethyl group is expected to preferentially occupy an equatorial-like position to minimize steric hindrance.

Table 2: Torsional Angles and Energy Barriers for a Model Alkyl-Substituted Tetralin

| Torsional Angle | Equilibrium Value (Degrees) | Energy Barrier (kcal/mol) | Description |

| C2-C1-C9-C10 | 175 | 3.5 | Rotation of the ethyl group relative to the tetralin ring. |

| C8a-C1-C2-C3 | -55 | 5.2 | Puckering of the tetrahydro-naphthalene ring. |

Computational Thermochemistry for Energetic Landscape Analysis (e.g., Heat of Formation)

Computational thermochemistry allows for the prediction of thermodynamic properties such as the heat of formation, enthalpy of combustion, and Gibbs free energy of formation. These values are crucial for understanding the stability of a molecule and its energetic landscape in chemical reactions. High-level quantum chemical methods, such as the Gaussian-n theories (e.g., G3 and G4) and complete basis set (CBS) methods, are often employed to achieve high accuracy in these predictions. nih.gov

For Naphthalene, 1-ethyl-1,2,3,4-tetrahydro-, experimental thermochemical data is available from the National Institute of Standards and Technology (NIST) Chemistry WebBook. nist.gov This data can be used to benchmark the accuracy of computational methods. The Benson group additivity method is another approach that can be used to estimate the thermochemical properties of larger molecules by summing the contributions of smaller chemical groups. nist.gov

The enthalpy of combustion for liquid Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- has been experimentally determined. From this, the standard liquid enthalpy of formation has been calculated.

Table 3: Experimental Thermochemical Data for Naphthalene, 1-ethyl-1,2,3,4-tetrahydro-

| Property | Value | Units | Method | Reference |

| Enthalpy of Combustion of Liquid (ΔcH°liquid) | -6920.8 | kJ/mol | Ccb | Karo, McLaughlin, et al., 1953 nist.gov |

| Enthalpy of Formation of Liquid (ΔfH°liquid) | -87.9 | kJ/mol | Calculation by NIST | Karo, McLaughlin, et al., 1953 nist.gov |

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods are widely used to predict various spectroscopic signatures, which can aid in the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using quantum mechanical methods, typically DFT with a suitable basis set. These calculations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure. For 1-ethyl-1,2,3,4-tetrahydronaphthalene, distinct signals would be expected for the aromatic protons, the aliphatic protons of the tetralin ring, and the protons of the ethyl group. The chemical environment of each nucleus, influenced by factors like electron density and proximity to anisotropic groups, determines its chemical shift.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed to generate a theoretical IR spectrum. This is typically done by calculating the second derivatives of the energy with respect to the atomic coordinates. The predicted spectrum can be used to assign the vibrational modes observed in an experimental IR spectrum. For Naphthalene, 1-ethyl-1,2,3,4-tetrahydro-, characteristic vibrational modes would include C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and various bending and deformation modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. The π-electron system of the benzene ring in Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- is responsible for its absorption in the UV region. Computational studies on the parent compound, 1,2,3,4-tetrahydronaphthalene, have been used to assign the vibronic levels in its S1(π,π*) state. nih.gov

Table 4: Predicted Spectroscopic Data for a Model Alkyl-Substituted Tetralin

| Spectroscopy Type | Predicted Feature | Description |

| ¹H NMR | Aromatic protons: 7.0-7.3 ppm; Aliphatic protons: 1.5-3.0 ppm; Ethyl protons: 0.9-1.8 ppm | Chemical shift ranges for different types of protons. |

| ¹³C NMR | Aromatic carbons: 125-140 ppm; Aliphatic carbons: 20-40 ppm; Ethyl carbons: 10-30 ppm | Chemical shift ranges for different types of carbons. |

| IR | Aromatic C-H stretch: ~3050 cm⁻¹; Aliphatic C-H stretch: 2850-2960 cm⁻¹; Aromatic C=C stretch: 1450-1600 cm⁻¹ | Characteristic vibrational frequencies. |

| UV-Vis | λmax ~ 270 nm | Wavelength of maximum absorption corresponding to a π-π* transition in the aromatic ring. |

Environmental Occurrence and Transformational Pathways of Naphthalene, 1 Ethyl 1,2,3,4 Tetrahydro

Detection and Distribution in Environmental Samples (e.g., Soil, Water, Air)

Direct detection of Naphthalene (B1677914), 1-ethyl-1,2,3,4-tetrahydro- in widespread environmental media such as air and water is not extensively documented in scientific literature. However, its presence has been confirmed in specific matrices, often associated with anthropogenic activities and industrial processes.

One significant finding was the identification of Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- as a non-chlorinated organic constituent in chemical stockpiles at the former Union Carbide India Limited site in Bhopal. bhopal.org This indicates its potential release into soil and surrounding environments from industrial waste.

The compound has also been identified as a component of tyre pyrolysis oils, which are produced from the recycling of waste tyres. core.ac.uk This suggests a potential pathway for its release into the environment through the disposal or accidental spillage of these oils. Furthermore, research into fuels has noted its presence in studies related to coal liquefaction and automotive fuel composition. nih.govjournalssystem.comcrcao.orgamazonaws.com

In a different context, Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- was detected as a constituent of the essential oil from 'WW-B.Dahl' old world bluestem (Bothriochloa bladhii), a type of grass. researchgate.net This finding is unusual and suggests potential biogenic sources or uptake and transformation of anthropogenic compounds by plants, although the pathway for its presence in the plant was not determined.

Table 1: Documented Detections of Naphthalene, 1-ethyl-1,2,3,4-tetrahydro-

| Sample Matrix | Context | Reference(s) |

|---|---|---|

| Chemical Stockpiles / Soil | Industrial Contamination | bhopal.org |

| Tyre Pyrolysis Oil | Industrial Product | core.ac.uk |

| Coal & Fuel Products | Industrial Product / Research | nih.govjournalssystem.comcrcao.orgamazonaws.com |

| Essential Oil | Biogenic Source / Plant Uptake | researchgate.net |

Biogeochemical Cycling and Persistence Considerations

Direct studies on the biogeochemical cycling and persistence of Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- are scarce. However, the persistence of chemical compounds in the environment is a critical factor in assessing their potential for long-term impact. researchgate.netkpu.cabiobasedpress.eu General principles of environmental chemistry suggest that as a member of the alkylated PAH family, it likely exhibits greater persistence than its unsubstituted parent compounds. eurofinsus.com

Alkylated PAHs are generally more resistant to degradation and are more abundant in crude oils and contaminated sites than parent PAHs. eurofinsus.com Their alkyl side chains can sterically hinder microbial attack, and their higher octanol-water partition coefficients lead to stronger sorption to soil and sediment organic matter, reducing their bioavailability for degradation and increasing their residence time in these compartments. The presence of Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- at a long-abandoned industrial site like Bhopal is consistent with the expected high persistence of such alkylated aromatic compounds. bhopal.org

Abiotic and Biotic Degradation Mechanisms and Metabolites

The degradation of Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- in the environment is expected to proceed through both abiotic and biotic pathways, similar to other alkylated naphthalenes.

Photodegradation is a key abiotic process that influences the fate of PAHs in aquatic environments and on surfaces exposed to sunlight. researchgate.net Studies on naphthalene and its alkylated derivatives have shown that they undergo photodegradation in water, with reaction kinetics following a pseudo-first-order model. researchgate.net The process involves the absorption of UV radiation, leading to the formation of reactive intermediates and various transformation products.

Microbial degradation is a primary mechanism for the removal of PAHs from the environment. nih.govnih.gov While no studies have specifically isolated microorganisms capable of degrading Naphthalene, 1-ethyl-1,2,3,4-tetrahydro-, extensive research on its parent compound, tetralin, and other substituted naphthalenes provides insight into likely transformation pathways.

Bacteria are known to initiate the aerobic degradation of aromatic hydrocarbons by using oxygenase enzymes to hydroxylate the aromatic ring. nih.gov For tetralin, degradation by Corynebacterium and Sphingopyxis strains proceeds via hydroxylation of the aromatic ring, followed by dehydrogenation and subsequent ring cleavage. researchgate.net It is plausible that Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- would be degraded via a similar initial attack on its aromatic ring. The ethyl group on the saturated ring might also be a site for initial oxidative attack, a common pathway for alkyl-substituted cyclic compounds.

In some cases, the presence of long-chain alkyl groups on related cyclic compounds, such as alkyl decalins found in petroleum, has been attributed to bacterial transformation processes, suggesting that microbes possess enzymatic machinery capable of modifying such structures. nih.govresearchgate.net

Research on the Role and Applications of Naphthalene, 1 Ethyl 1,2,3,4 Tetrahydro in Chemical Systems

Contribution to Fuel Characteristics and Combustion Behavior.researchgate.netresearchgate.net

Naphthalene (B1677914), 1-ethyl-1,2,3,4-tetrahydro-, as a substituted tetralin, is a component of interest in the study of fuel properties, particularly in relation to diesel and jet fuels. Its molecular structure, featuring a combination of a saturated cyclohexane (B81311) ring and an aromatic benzene (B151609) ring, imparts characteristics that influence combustion and emission profiles. The parent compound, tetralin (1,2,3,4-tetrahydronaphthalene), is recognized for its high hydrogen-donor capability, which can play a role in stabilizing reactive species during combustion processes and potentially reducing coke formation in certain refinery applications. The presence of an ethyl group on the saturated ring of 1-ethyl-1,2,3,4-tetrahydronaphthalene is expected to modify these properties.

Advanced diesel engines operating under low-temperature combustion conditions are being developed to mitigate the emission of nitrogen oxides and particulate matter while enhancing fuel efficiency. osti.gov In this context, understanding the autoignition characteristics of individual fuel components like 1-ethyl-1,2,3,4-tetrahydronaphthalene is crucial for the formulation of surrogate fuels that can accurately mimic the behavior of complex commercial diesel fuels. osti.gov

Impact on Particulate Matter (PM) Formation Potential.researchgate.netresearchgate.net

The formation of particulate matter during the combustion of solid fuels is a significant environmental and health concern. mdpi.com Aromatic compounds in fuels are known precursors to soot formation. researchgate.net The structure of these aromatic compounds significantly influences their sooting tendency.

The Yield Sooting Index (YSI) is a common metric used to quantify the sooting tendency of a compound. researchgate.net It is determined by measuring the maximum soot volume fraction in a coflow methane/air nonpremixed flame doped with a small amount of the test hydrocarbon. researchgate.netresearchgate.net This method allows for a standardized comparison of the sooting potential of various fuel components. researchgate.net Although a specific YSI for 1-ethyl-1,2,3,4-tetrahydronaphthalene is not documented in the reviewed literature, the general trends observed for alkylated aromatic compounds suggest that the ethyl group would influence its sooting behavior compared to unsubstituted tetralin.

Interplay with Other Hydrocarbon Fuel Components

In complex fuel mixtures like diesel or jet fuel, the combustion behavior of one component is influenced by the presence of others. Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- would interact with other hydrocarbon classes, such as paraffins, isoparaffins, and other aromatics, during combustion. The hydrogen-donating ability of the tetralin moiety can influence the reaction pathways of other fuel components, potentially affecting ignition delay and the formation of pollutants.

The autoignition of binary blends of iso-cetane and tetralin has been studied to understand their blending behavior at low temperatures, which is relevant for advanced diesel engine concepts. osti.gov These studies highlight that both iso-cetane and tetralin are involved in the main reactions that govern the reactivity of diesel surrogates. osti.gov

Use as a Chemical Intermediate or Solvent in Organic Synthesis

The chemical structure of Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- makes it a potential candidate for use as a chemical intermediate and a specialized solvent in organic synthesis. Its parent compound, tetralin, is widely utilized in these roles due to its unique combination of properties.

As a solvent, tetralin is valued for its high boiling point (around 207 °C), which makes it suitable for high-temperature reactions. schultzchem.com It exhibits excellent solvency for a wide range of organic compounds, including resins, waxes, and polymers. Given these characteristics, 1-ethyl-1,2,3,4-tetrahydronaphthalene would likely also serve as a high-boiling, low-volatility solvent for specific applications where its particular solvency and thermal properties are advantageous.

In its role as a chemical intermediate, the tetralin framework is a precursor to a variety of more complex molecules. For example, tetralin can be oxidized to produce α-tetralone, which is an intermediate in the synthesis of α-naphthol, a precursor for certain dyes and agrochemicals. schultzchem.com The presence of the ethyl group on the saturated ring of 1-ethyl-1,2,3,4-tetrahydronaphthalene offers a point for further functionalization, potentially leading to a range of substituted naphthalene and tetralin derivatives that are not accessible from unsubstituted tetralin. The reactivity of the benzylic C-H bonds in the tetralin structure is a key feature that is exploited in its use as a hydrogen-donor solvent, particularly in processes like coal liquefaction.

Development of Related Tetrahydronaphthalene-Based Derivatives for Targeted Applications.nih.govnih.gov

The tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of many biologically active compounds and functional materials. nih.govtezu.ernet.in The development of derivatives from this basic framework allows for the fine-tuning of properties to achieve desired activities and applications.

Numerous tetralin derivatives have been synthesized and evaluated for a wide array of biological activities, including anticancer, antidepressant, antifungal, and anti-inflammatory properties. nih.govnih.gov For instance, the tetralin ring is a crucial structural element in the antidepressant sertraline (B1200038) and in anthracycline antibiotics used in cancer chemotherapy. nih.gov The synthesis of these derivatives often involves the functionalization of the tetralin core through various organic reactions.

While specific examples of derivatives synthesized directly from Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- are not extensively documented in the reviewed literature, the general synthetic strategies applied to the tetralin framework are applicable. These strategies include electrophilic aromatic substitution on the benzene ring and reactions involving the saturated portion of the molecule. The ethyl group of 1-ethyl-1,2,3,4-tetrahydronaphthalene could serve as a handle for introducing further chemical diversity.

The synthesis of functionalized tetrahydronaphthalenes can be achieved through various methods, including iron(III)-catalyzed strategies that proceed via pyran intermediates and subsequent Friedel-Crafts alkylation. nih.gov Additionally, MgBr2-catalyzed Friedel-Crafts epoxide cycloalkylation offers a mild and efficient route to tetrasubstituted tetrahydronaphthalene scaffolds designed for specific applications like α-helix mimicry in proteomics. nih.gov These synthetic approaches highlight the versatility of the tetralin skeleton in constructing complex and functionally diverse molecules.

Future Perspectives and Advanced Methodologies in Naphthalene, 1 Ethyl 1,2,3,4 Tetrahydro Research

Integration of Advanced Analytical Techniques for In-situ Monitoring

The real-time analysis of chemical reactions, known as in-situ monitoring, is crucial for optimizing reaction conditions, maximizing yields, and ensuring safety. mt.com The application of advanced analytical techniques to the synthesis of Naphthalene (B1677914), 1-ethyl-1,2,3,4-tetrahydro- can provide invaluable insights into reaction kinetics, intermediate formation, and catalyst behavior.

Spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are powerful tools for in-situ monitoring. mt.com These techniques can track the concentration of reactants, products, and byproducts in real-time by identifying their unique vibrational signatures. For the synthesis of 1-ethyl-1,2,3,4-tetrahydronaphthalene, which often involves the alkylation of tetralin, these methods could monitor the consumption of tetralin and the formation of the ethylated product.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) , are essential for detailed analysis of reaction mixtures. tezu.ernet.initecgoi.in While typically used for offline analysis, recent advancements have enabled their integration into process monitoring workflows. These techniques can separate and identify various components, providing a comprehensive picture of the reaction's progress and the formation of any isomers or impurities.

Future research will likely focus on developing and implementing robust in-situ monitoring systems that combine multiple analytical techniques. This multi-faceted approach will offer a more complete understanding of the reaction dynamics, leading to more controlled and efficient synthesis of Naphthalene, 1-ethyl-1,2,3,4-tetrahydro-.

Development of Novel Catalytic Systems for Controlled Synthesis

The synthesis of 1-ethyl-1,2,3,4-tetrahydronaphthalene is often achieved through the Friedel-Crafts alkylation of tetralin. mdpi.com Traditional catalysts for this reaction, such as Lewis acids like AlCl₃ and Brønsted acids like H₂SO₄, are effective but pose challenges related to toxicity, corrosion, and waste disposal. mdpi.com Consequently, a significant area of research is the development of more sustainable and efficient catalytic systems.

Ionic liquids (ILs) have emerged as promising catalysts for the alkylation of tetralin. mdpi.com For instance, a study on the alkylation of tetralin with n-butene using an Et₃NHCl-AlCl₃ ionic liquid demonstrated excellent catalytic performance, achieving complete conversion of tetralin and high selectivity for multi-alkylated products. mdpi.com The reaction conditions were optimized to maximize the yield of the desired products. mdpi.com

| Parameter | Optimized Condition |

| Molar fraction of AlCl₃ | 0.67 |

| IL/tetralin molar ratio | 0.1 |

| n-butene flow rate | 20 mL/min |

| Reaction temperature | 60 °C |

| Reaction time | 40 min |

Another approach involves the use of solid acid catalysts, such as zeolites and metal oxides, which offer advantages in terms of reusability and ease of separation from the reaction mixture. Iron(III)-catalyzed synthesis has also shown promise in producing tetrahydronaphthalene derivatives with high yields and operational simplicity. nih.gov

Future efforts in this area will likely focus on designing highly selective and recyclable catalysts. This includes the development of structured catalysts with well-defined active sites to control the regioselectivity of the ethylation on the tetralin ring. Furthermore, exploring catalytic systems that can operate under milder reaction conditions will contribute to more energy-efficient and sustainable synthetic processes.

Multi-scale Computational Approaches for Comprehensive Understanding

Computational chemistry offers powerful tools to investigate chemical reactions and molecular properties at a level of detail that is often inaccessible through experimental methods alone. Multi-scale computational approaches, which combine different levels of theory to study systems at various complexities, can provide a comprehensive understanding of Naphthalene, 1-ethyl-1,2,3,4-tetrahydro-.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can be employed to study the electronic structure of the molecule, reaction mechanisms, and the nature of catalyst-substrate interactions. nih.gov For instance, DFT calculations can elucidate the mechanism of tetralin alkylation, helping to explain the observed product distributions and guiding the design of more selective catalysts.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- and its interactions with other molecules, such as solvents or biological macromolecules. mdpi.comresearchgate.net MD simulations can provide insights into the conformational flexibility of the molecule and its transport properties. mdpi.comresearchgate.net For example, simulations could predict the crystal shape of naphthalene derivatives from solution. rsc.org

By integrating QM and MD approaches, researchers can build comprehensive models that span multiple length and time scales. These models can be used to predict the properties and reactivity of Naphthalene, 1-ethyl-1,2,3,4-tetrahydro- with high accuracy, accelerating the discovery and development of its applications.

Sustainable Production and Environmental Remediation Strategies

The principles of green chemistry are increasingly important in the chemical industry, guiding the development of more environmentally friendly processes. For Naphthalene, 1-ethyl-1,2,3,4-tetrahydro-, this involves creating sustainable production routes and effective remediation strategies for any potential environmental contamination.

Sustainable production strategies focus on minimizing waste, reducing energy consumption, and using renewable resources. The use of recyclable catalysts like ionic liquids and solid acids in the synthesis of 1-ethyl-1,2,3,4-tetrahydronaphthalene is a key step towards greener production. mdpi.com Additionally, exploring solvent-free reaction conditions can significantly reduce the environmental impact of the synthesis process. orgchemres.org

In the event of environmental contamination, effective remediation strategies are crucial. While specific data on the bioremediation of 1-ethyl-1,2,3,4-tetrahydronaphthalene is limited, studies on related compounds like naphthalene provide valuable insights. Bioremediation, which utilizes microorganisms to break down pollutants, is a promising and environmentally friendly approach. mdpi.com Research has shown that certain bacteria can metabolize tetralin, suggesting that similar microbial degradation pathways may exist for its ethylated derivative. oecd.org Thermally enhanced bioremediation, which combines heat with microbial activity, could also be an effective strategy for cleaning up soil contaminated with such compounds. preprints.org

Future research should focus on identifying and engineering microorganisms with enhanced capabilities to degrade 1-ethyl-1,2,3,4-tetrahydronaphthalene. Furthermore, developing a deeper understanding of its environmental fate and transport will be essential for creating comprehensive and effective remediation plans.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-ethyl-1,2,3,4-tetrahydronaphthalene derivatives, and how do reaction conditions influence isomer purity?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation of naphthalene derivatives (e.g., 1-ethylnaphthalene) under controlled hydrogen pressure (1–10 atm) using palladium or platinum catalysts. Isomer purity depends on solvent polarity, temperature (80–120°C), and catalyst selectivity. Post-synthesis purification via fractional distillation or preparative GC is critical to isolate desired isomers. Characterization by NMR (¹H/¹³C) and GC-MS is recommended to confirm structural integrity .

Q. How can researchers reliably characterize the thermodynamic properties of 1-ethyl-1,2,3,4-tetrahydronaphthalene?

- Methodological Answer : Key thermodynamic parameters (e.g., enthalpy of formation, heat capacity) are determined using calorimetry (DSC for phase transitions) and gas-phase ion energetics. NIST databases provide validated values for homologous compounds (e.g., ΔfH°gas for tetralin derivatives), which can be extrapolated using group contribution methods. Computational tools like Gaussian or DFT simulations complement experimental data .

Q. What experimental designs are optimal for assessing acute toxicity of 1-ethyltetralin derivatives in mammalian models?

- Methodological Answer : Follow ATSDR guidelines for inhalation/oral exposure studies in rodents (e.g., OECD TG 420/423). Use dose-ranging studies to establish LD50/LC50, with endpoints including respiratory distress, hepatic enzyme activity (ALT/AST), and histopathology. Include control groups and statistical power analysis to ensure reproducibility. Data should align with inclusion criteria in Table B-1 (e.g., systemic effects, species selection) .

Advanced Research Questions

Q. How do metabolic pathways of 1-ethyltetralin derivatives differ across species, and what biomarkers are most sensitive for detecting bioactivation?

- Methodological Answer : Use in vitro microsomal assays (S9 fractions from human/rat liver) to identify cytochrome P450-mediated oxidation products. Track stable hemoglobin adducts (e.g., 1,2-naphthoquinone) via LC-MS/MS. Species-specific differences in CYP1A2/CYP2E1 activity can explain variability in metabolite profiles. Biomarkers like urinary thioethers or DNA adducts (8-OHdG) are prioritized for biomonitoring .

Q. What computational models predict the environmental fate of 1-ethyltetralin in aquatic systems, and how do hydrophobicity (log P) and half-life influence risk assessment?

- Methodological Answer : Apply QSAR models (EPI Suite, ECOSAR) to estimate log P (≈3.5–4.0) and biodegradation potential. Hydrolysis and photolysis rates are determined experimentally under standardized OECD 111/316 protocols. Sediment-water partitioning (Kd) and bioaccumulation factors (BCF) should be validated using GC-ECD or HPLC-MS .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies of 1-ethyltetralin?

- Methodological Answer : Perform meta-analyses using systematic review frameworks (PRISMA) to evaluate study quality. Conflicting results often arise from differences in metabolic activation (e.g., lack of S9 mix in vitro) or exposure duration. Apply ATSDR’s confidence grading (high/moderate/low) to prioritize studies with robust dose-response data and controlled confounding factors .

Q. What advanced chromatographic techniques optimize separation of 1-ethyltetralin stereoisomers in complex matrices?

- Methodological Answer : Use chiral stationary phases (e.g., β-cyclodextrin) in HPLC or SFC for enantiomeric resolution. Hyphenated techniques like GC×GC-TOF/MS enhance sensitivity in environmental samples. Method validation should include recovery rates (>85%) and LOD/LOQ determination using EPA Method 8270 .

Data Gaps and Emerging Research Directions

-

Priority Data Needs :

-

Innovative Methods :

- CRISPR-engineered cell lines to study gene-environment interactions (e.g., NRF2/ARE pathways).

- Machine learning models for predicting metabolic hotspots and metabolite toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.